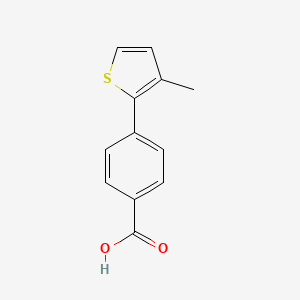
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is a synthetic peptide derivative that includes a biotinylated lysine residue. This compound is often used in biochemical and medical research due to its ability to bind strongly to streptavidin, a protein commonly used in various detection and purification techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The biotinylation of lysine is achieved by coupling biotin to the lysine side chain. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group during synthesis and is removed under acidic conditions.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biotinylated lysine residue.
Reduction: Reduction reactions may be used to modify the biotinyl group.
Substitution: Substitution reactions can occur at the amino acid residues, particularly at the lysine side chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Substitution Reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biotinyl group may lead to the formation of biotin sulfoxide or biotin sulfone.
Applications De Recherche Scientifique
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is widely used in scientific research, including:
Chemistry: As a tool for studying peptide synthesis and modification.
Biology: In protein labeling and detection assays.
Medicine: For developing diagnostic assays and targeted drug delivery systems.
Industry: In the production of biotinylated peptides for various applications.
Mécanisme D'action
The compound exerts its effects primarily through the biotin-streptavidin interaction. Biotin binds to streptavidin with high affinity, allowing for the detection, purification, and immobilization of biotinylated molecules. This interaction is utilized in various biochemical assays and diagnostic techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Lys(biotinyl)-OH: A simpler biotinylated peptide.
Boc-D-Pro-Lys(biotinyl)-OH: A similar compound with a single biotinyl group.
Boc-D-Pro-Lys(biotinyl)(biotinyl)-NH2: A similar compound with an amide group instead of a hydroxyl group.
Uniqueness
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is unique due to its dual biotinylation, which can enhance its binding capacity and utility in various applications compared to singly biotinylated peptides.
Propriétés
Formule moléculaire |
C26H43N5O7S |
|---|---|
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18+,19-,21-/m0/s1 |
Clé InChI |
YIFYSEWVLQYMPH-UNJWAJPSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium benzo[d]isothiazol-3-olate](/img/structure/B14096268.png)
![2-Methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096284.png)

![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)


![7-Chloro-1-(3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096330.png)
![3-(1,3-benzodioxol-5-yl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14096338.png)
![7-Chloro-1-(4-ethylphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096344.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096352.png)



![5-(5-chloro-2-hydroxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14096370.png)
